m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid

Description

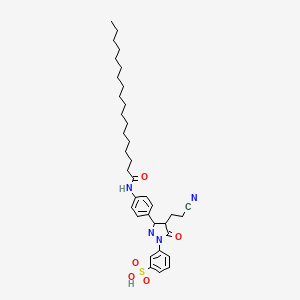

The compound m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid is a structurally complex benzenesulphonic acid derivative featuring a pyrazol-1-yl core. Key structural elements include:

- A 4,5-dihydro-5-oxo-1H-pyrazole ring substituted at position 3 with a phenyl group bearing a long-chain 1-oxooctadecylamino moiety.

- A 2-cyanoethyl group at position 4 of the pyrazole ring.

- A benzenesulphonic acid group at the meta position relative to the pyrazole attachment.

Properties

CAS No. |

94944-75-9 |

|---|---|

Molecular Formula |

C36H50N4O5S |

Molecular Weight |

650.9 g/mol |

IUPAC Name |

3-[4-(2-cyanoethyl)-3-[4-(octadecanoylamino)phenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C36H50N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-34(41)38-30-25-23-29(24-26-30)35-33(21-18-27-37)36(42)40(39-35)31-19-17-20-32(28-31)46(43,44)45/h17,19-20,23-26,28,33H,2-16,18,21-22H2,1H3,(H,38,41)(H,43,44,45) |

InChI Key |

JLUMGSZBJQCCCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C2CCC#N)C3=CC(=CC=C3)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps. The starting materials include a substituted benzene ring, a pyrazole derivative, and an aliphatic amine. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Purification steps, including crystallization, distillation, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole-sulphonamide/sulphonic acid derivatives , which are widely studied for their bioactivity (e.g., carbonic anhydrase inhibition, cytotoxicity) and physicochemical properties . Below is a comparative analysis with key analogs:

*Estimated based on structural formula.

Key Findings from Comparative Studies

Substituent Effects on Solubility and Bioactivity: The sulphonic acid group in the target compound and analogs enhances aqueous solubility, critical for pharmaceutical formulations . The long alkyl chain (C18 in the target vs. Cyanogroups (e.g., 2-cyanoethyl in the target) may influence electronic properties or serve as hydrogen-bond acceptors, altering binding affinities compared to hydroxyl or methyl substituents in analogs .

Spectroscopic Comparisons :

- NMR studies of pyrazole derivatives (e.g., ) reveal that substituents in regions analogous to the target’s octadecyl chain (positions 29–36 and 39–44) cause distinct chemical shifts, suggesting conformational flexibility or electronic perturbations. For example, the target’s octadecyl amide may induce upfield/downfield shifts in adjacent protons compared to shorter-chain analogs .

Synthetic Pathways :

- Similar compounds are synthesized via cyclocondensation of hydrazines with diketones, followed by sulphonation or sulfonamide formation . The target compound likely requires a multi-step synthesis involving:

- Formation of the pyrazole ring with a cyanoethyl group.

- Coupling of the octadecylamino-phenyl moiety via amidation.

- Sulphonation at the meta position of benzene.

Computational and Crystallographic Insights: Tools like SHELXL and Multiwfn enable refinement of crystal structures and electron-density analysis.

Biological Activity

m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound with the molecular formula . Its structure includes multiple functional groups such as a sulfonic acid, a cyano group, and a pyrazole moiety, suggesting potential applications in medicinal chemistry and biological activity.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. For instance, the antioxidant activities can be evaluated using in vitro assays such as:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) : A common method for assessing free radical scavenging ability.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation. Preliminary studies on structurally related compounds show varying degrees of tyrosinase inhibition, suggesting that m-(4-(2-Cyanoethyl)-4,5-dihydro-5-oxo-3-(4-((1-oxooctadecyl)amino)phenyl)-1H-pyrazol-1-yl)benzenesulphonic acid may also possess similar inhibitory effects.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Kojic Acid | 21.93 ± 0.11 | Competitive Inhibition |

| m-(4-(2-Cyanoethyl)-...) | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Initial findings on related pyrazole derivatives indicate that they can exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. Further studies are necessary to determine the specific cytotoxic effects of m-(4-(2-Cyanoethyl)-...) on various cell types.

Synthesis and Characterization

The synthesis of m-(4-(2-Cyanoethyl)-...) involves multiple steps that can include oxidation and substitution reactions, allowing for the modification of its functional groups to enhance biological activity. Techniques such as NMR and mass spectrometry are used for characterization.

Comparative Studies

Comparative studies with structurally similar compounds have shown that variations in substituents significantly affect biological activity. For instance:

- Substituent Effects : The presence of long-chain fatty acids (such as hexadecanoyl) has been linked to increased lipophilicity, potentially enhancing membrane permeability and bioavailability.

Potential Applications

Given its structure and preliminary biological activity data, m-(4-(2-Cyanoethyl)-...) may have applications in:

- Dermatology : As a skin-whitening agent due to its potential tyrosinase inhibitory effects.

- Antioxidant Formulations : As a component in formulations aimed at reducing oxidative stress.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, given its multi-functional groups (e.g., pyrazole, sulfonic acid, and azo linkages)?

A multi-step synthesis approach is advised:

- Step 1 : Start with the formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.

- Step 2 : Introduce the azo group through diazo coupling under controlled pH (4–6) and low temperatures (0–5°C) to avoid side reactions.

- Step 3 : Protect the sulfonic acid group during subsequent reactions to prevent undesired interactions.

- Step 4 : Attach the 2-cyanoethyl and 1-oxooctadecyl amino groups via nucleophilic substitution or amidation, followed by deprotection . Validation: Monitor each step using thin-layer chromatography (TLC) and characterize intermediates via FT-IR and H NMR.

Q. Which analytical techniques are critical for structural elucidation of this compound?

Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy : Use H, C, and 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons and confirm substituent positions.

- X-ray Crystallography : Determine the crystal packing and stereochemistry of the pyrazole core and azo linkage (e.g., bond angles and torsion angles) .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Note: For sulfonic acid groups, ion-exchange chromatography coupled with conductivity detection can assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data across studies?

Address discrepancies through systematic experimental controls:

- Solvent Polarity : Test solubility in DMSO, water, and ethanol to identify polarity-dependent behavior.

- Impurity Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that may alter reactivity .

- Replicate Conditions : Ensure temperature, pH, and stirring rates match prior studies. For example, azo group stability may vary at pH > 7 due to hydrolysis . Case Study: highlights how sulfonic acid derivatives exhibit higher stability in aqueous media compared to naphthalenesulfonic analogs.

Q. What experimental designs are suitable for assessing environmental fate and degradation pathways?

Follow frameworks like Project INCHEMBIOL:

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) and analyze photolysis products via LC-QTOF-MS.

- Biotic Degradation : Use soil microcosms or activated sludge to study microbial breakdown; quantify metabolites like benzenesulfonic acid derivatives .

- Adsorption Studies : Measure soil-water partition coefficients (Kd) using batch equilibrium tests to predict mobility . Data Interpretation: Compare degradation half-lives (t₁/₂) under varying oxygen levels (aerobic vs. anaerobic).

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically evaluated?

Adopt a tiered approach:

- In Silico Screening : Perform molecular docking using PyRx or AutoDock to predict binding affinities with cyclooxygenase (COX) or kinases, leveraging the pyrazole core’s known pharmacophore role .

- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., COX-2 inhibition) with IC₅₀ determination.

- Cell-Based Studies : Test cytotoxicity in HEK-293 or HepG2 cells, correlating results with structural analogs from (e.g., antioxidant pyrazole derivatives).

Q. What methods are effective for analyzing thermal stability and decomposition kinetics?

- Thermogravimetric Analysis (TGA) : Measure weight loss (%) at 10°C/min under nitrogen to identify decomposition stages.

- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events (e.g., melting or pyrolysis).

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from non-isothermal data . Critical Insight: The long-chain 1-oxooctadecyl group may enhance thermal stability via hydrophobic interactions .

Methodological Guidance for Data Interpretation

Q. How should researchers design studies to account for functional group reactivity in aqueous vs. non-polar environments?

- pH-Dependent Studies : Titrate the compound across pH 2–12 and monitor sulfonic acid dissociation (pKa ~ 1–2) using UV-Vis spectroscopy.

- Solvent Effects : Compare reaction rates in DMF (polar aprotic) vs. toluene (non-polar) for azo linkage stability .

- Competitive Reactivity : Use trapping agents (e.g., TEMPO) to identify radical intermediates during oxidation of the cyanoethyl group .

Q. What strategies mitigate artifacts in spectroscopic data caused by aggregation or polymorphism?

- Dynamic Light Scattering (DLS) : Screen for aggregates in solution prior to NMR analysis.

- Crystallization Optimization : Use solvent diffusion methods (e.g., layering hexane over DMSO) to obtain single crystals for X-ray studies .

- Control Experiments : Compare spectra under identical concentrations and temperatures to isolate aggregation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.